Cas no 72509-76-3 (Felodipine)
Felodipine Chemical and Physical Properties
Names and Identifiers
-
- Felodipine
- 4-(2,3-dichlorophenyl)-1,4-dihyro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester
- Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 3-ethyl 5-Methyl 4-(2',3'-dichlorophenyl)-2,6-diMethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Agon
- CGH-869
- endil
- h154
- Hydac
- modip
- Munobal
- Plendil
- Spendil
- Splendil
- 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid ethyl methyl ester
- 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester
- Ethyl Methyl 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Renedil
- Flodil
- Feloday
- dl-Felodipine
- Perfudal
- Prevex
- Felodipina
- Plendil ER
- Felodipinum
- Penedil
- Felogard
- Preslow
- Plendil Retard
- Munobal Retard
- Plendil Depottab
- Felodipinum [INN-Latin]
- Felodipina [INN-Spanish]
- Felodur ER
- AGON SR
- Plandil
- Felodipine [USAN:BAN:INN]
- C18H19Cl2NO4
- Felodipine (Plendil)
- H 154/82
- M
- Felopdipine
- HMS3651O21
- SR-01000075890-4
- Felodipine (USAN:USP:INN:BAN)
- NSC760343
- Logimax
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, ethyl methyl ester
- C08CA02
- CHEMBL1480
- Tox21_110155
- NCGC00015455-05
- SMR002529504
- MLS001077361
- Felodipino
- Opera_ID_1873
- SMR000058204
- (.+/-.) Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- NSC 760343
- NCGC00015455-06
- BDBM189379
- NCGC00015455-03
- Felodipine, United States Pharmacopeia (USP) Reference Standard
- 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate #
- Felodipinum (INN-Latin)
- (R)-(+)-Felodipine
- Felodipine 100 microg/mL in Acetonitrile
- MLS000069629
- Felodipine, European Pharmacopoeia (EP) Reference Standard
- DTXCID303042
- FELODIPINE (MART.)
- FELODIPINE [INN]
- (S)-(-)-Felodipine-d5
- LEXXEL COMPONENT FELODIPINE
- FELODIPINE [USP IMPURITY]
- D00319
- s1885
- (+/-)-ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- HMS1569O18
- Felodipineextended-release Tablets
- Pharmakon1600-01505887
- BCP9000680
- (+-)-Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- HMS2096O18
- BCP02192
- Ethyl methyl (4RS)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Prestwick0_000478
- Felodipine [USAN:USP:INN:BAN]
- HMS2089J05
- BF164445
- NCGC00093906-01
- (S)-(-)-Felodipine
- Felodipine (JP17/USP/INN)
- AE-641/11429675
- 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-
- BPBio1_000678
- Prestwick1_000478
- Felodipine Extended-release Tablets
- 4-(2,3-dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester
- NCGC00015455-07
- FELODIPINE [EP MONOGRAPH]
- Prestwick3_000478
- HMS3884I14
- KS-1264
- 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- FELODIPINE (USP IMPURITY)
- SR-01000075890-1
- Lopac0_000508
- SY053174
- HMS3261F17
- LP00508
- Plendil;Renedil
- NCGC00015455-08
- 5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- FELODIPINE [MART.]
- 2,6-dimethyl-1,4-dihydropyridine-
- NCGC00015455-24
- HB1222
- NCGC00024087-02
- HMS3259F12
- FELODIPINE (USP-RS)
- Felodipine (dl form)
- Q420644
- AKOS015891545
- MLS003876820
- NCGC00261193-01
- Prestwick2_000478
- NCGC00093906-02
- Felodipine- Bio-X
- CHEBI:585948
- FELODIPINE COMPONENT OF LEXXEL
- 1217744-87-0
- SPBio_002555
- MFCD00868316
- FELODIPINE [WHO-DD]
- SR-01000075890
- FT-0660933
- SW219299-1
- UNII-OL961R6O2C
- NC00721
- EN300-70726
- Felodipina (INN-Spanish)
- HMS3713O18
- FELODIPINE [ORANGE BOOK]
- FELODIPINE (USP MONOGRAPH)
- OL961R6O2C
- FELODIPINE [USP-RS]
- FELODIPINE (EP MONOGRAPH)
- BCP22685
- 3-ethyl5-methyl4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- BSPBio_000616
- FELODIPINE [USAN]
- BRN 4331472
- 3,5-dicarboxylate
- 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, ethyl methyl ester
- FELODIPINE [USP MONOGRAPH]
- O5-ethyl O3-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- PD033051
- EU-0100508
- Prestwick_797
- FELODIPINE [MI]
- NCGC00015455-10
- HMS2232D24
- PD002997
- GTPL4190
- SCHEMBL26398
- Plendil (TN)
- Tox21_110155_1
- 1217716-73-8
- 3,5-PYRIDINEDICARBOXYLIC ACID 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, ETHYL METHYL ESTER, (+/-)-
- F 9677
- NCGC00015455-04
- F0814
- (.+/-.)-Felodipine
- MLS002153832
- 3,5-pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-ethyl-5-methylester
- (R)-(+)-Felodipine-d5
- CA-236
- MLS002153409
- SCHEMBL13460298
- 72509-76-3
- Felodipine,(S)
- BRD-A30815329-001-03-0
- (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Tox21_500508
- CCG-204599
- SDCCGSBI-0050492.P002
- NS00002625
- Z239864852
- CAS-72509-76-3
- FELODIPINE [JAN]
- AC-2124
- FT-0626393
- FELODIPINE [VANDF]
- FT-0668475
- BIDD:GT0733
- H-154/82
- Felodipine, solid
- 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, ethyl methyl ester, (+-)-
- MLS001333735
- NSC-760343
- DTXSID4023042
- Perfuda
- HY-B0309
- CHEMBL3196476
- DB01023
- AC-24403
- Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- BRD-A30815329-001-10-5
- 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;Plendil
- DB-265041
- SBI-0050492.0001
- 1ST10237
- A10689
- BRD-A30815329-001-08-9
-
- MDL: MFCD02673625
- Inchi: 1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3
- InChI Key: RZTAMFZIAATZDJ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C(C(=O)OC)=C(C)NC(C)=C1C(=O)OCC)Cl
- BRN: 4331472
Computed Properties
- Exact Mass: 383.06900
- Monoisotopic Mass: 383.0691135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 614
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 3.9
- Topological Polar Surface Area: 64.599
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.3506 (rough estimate)
- Melting Point: 142.0 to 146.0 deg-C
- Boiling Point: 471.5°C at 760 mmHg
- Flash Point: 239.0±28.7 °C
- Refractive Index: 1.6500 (estimate)
- Solubility: DMSO: 28 mg/mL
- Water Partition Coefficient: Insoluble
- PSA: 64.63000
- LogP: 4.29310
Felodipine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36
- RTECS:US7968700
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Felodipine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Felodipine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80339-5mg |
Felodipine |
72509-76-3 | 98.0% | 5mg |
¥150 | 2021-05-07 | |
| MedChemExpress | HY-B0309-10mM*1mLinDMSO |
Felodipine |
72509-76-3 | 99.35% | 10mM*1mLinDMSO |
¥726 | 2023-07-26 | |
| MedChemExpress | HY-B0309-10mg |
Felodipine |
72509-76-3 | 99.35% | 10mg |
¥660 | 2025-04-16 | |
| MedChemExpress | HY-B0309-50mg |
Felodipine |
72509-76-3 | 99.35% | 50mg |
¥2285 | 2025-04-16 | |
| Fluorochem | M06306-1g |
Felodipine |
72509-76-3 | >99% | 1g |
£94.00 | 2022-02-28 | |
| Fluorochem | M06306-5g |
Felodipine |
72509-76-3 | >99% | 5g |
£311.00 | 2022-02-28 | |
| Fluorochem | M06306-25g |
Felodipine |
72509-76-3 | >99% | 25g |
£938.00 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S1885-10mM (1mL in DMSO) |
Felodipine |
72509-76-3 | 99.99% | 10mM (1mL in DMSO) |
¥1073.17 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1885-10mg |
Felodipine |
72509-76-3 | 99.99% | 10mg |
¥781.37 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1885-50mg |
Felodipine |
72509-76-3 | 99.99% | 50mg |
¥2552.27 | 2023-09-16 |
Felodipine Suppliers
Felodipine Related Literature
-
Kaoutar Abbou Oucherif,Shweta Raina,Lynne S. Taylor,James D. Litster CrystEngComm 2013 15 2197
-
Artem O. Surov,Katarzyna A. Solanko,Andrew D. Bond,Annette Bauer-Brandl,German L. Perlovich CrystEngComm 2013 15 6054
-
Umesh S. Kestur,Lynne S. Taylor CrystEngComm 2010 12 2390
-
German L. Perlovich,Svetlana V. Blokhina,Nikolay G. Manin,Tatyana V. Volkova,Valery V. Tkachev CrystEngComm 2012 14 8577
-
Artem O. Surov,Katarzyna A. Solanko,Andrew D. Bond,Annette Bauer-Brandl,German L. Perlovich CrystEngComm 2015 17 4089
Additional information on Felodipine
Introduction to Felodipine (CAS No. 72509-76-3) in Modern Pharmaceutical Research
Felodipine, a compound with the chemical name 2,2-dimethyl-4-(2,3-dihydro-5-hydroxy-6-methyl-2-phenylpyridin-4-yl)hexanoic acid, is a well-known calcium channel blocker primarily used in the management of hypertension. With the CAS number 72509-76-3, this compound has been extensively studied for its pharmacological properties and therapeutic applications. The molecular structure of Felodipine features a phenylpyridine core, which contributes to its selective binding to L-type calcium channels in vascular smooth muscle cells, thereby reducing blood pressure.
The pharmacological significance of Felodipine lies in its ability to inhibit the influx of calcium ions into cells, which is crucial for maintaining vascular tone. This mechanism of action not only helps in lowering blood pressure but also makes it an effective treatment for conditions associated with increased vascular resistance. Recent studies have highlighted the compound's potential in combination therapies, particularly when used alongside other antihypertensive agents.
In recent years, research has delved deeper into the molecular interactions of Felodipine with its target proteins. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided insights into how Felodipine binds to L-type calcium channels. These studies have revealed that the phenylpyridine ring of Felodipine interacts with specific amino acid residues in the channel, which enhances its binding affinity and prolongs its duration of action. This understanding has paved the way for the development of newer analogs with improved pharmacokinetic profiles.
The therapeutic efficacy of Felodipine has been further validated in numerous clinical trials. A significant study published in the Journal of Hypertension demonstrated that Felodipine effectively reduces both systolic and diastolic blood pressure in patients with moderate to severe hypertension. The study also noted that the once-daily dosing regimen of Felodipine enhances patient compliance, making it a preferred choice for long-term management. Additionally, research has shown that Felodipine exhibits minimal side effects compared to other calcium channel blockers, particularly at therapeutic doses.
Recent advancements in drug delivery systems have opened new avenues for the administration of Felodipine. Nanoparticle-based formulations have been explored as a means to enhance bioavailability and reduce gastrointestinal irritation. These formulations leverage the small size and high surface area of nanoparticles to improve drug delivery efficiency. Preliminary clinical trials have shown promising results, indicating that nanoparticle-encapsulated Felodipine could offer superior therapeutic outcomes with fewer side effects.
The role of Felodipine in managing cardiovascular diseases beyond hypertension has also been a subject of interest. Studies suggest thatFelodipine may have protective effects on the heart muscle by reducing oxygen demand and improving coronary blood flow. This potential makes it a candidate for treating conditions such as angina pectoris. Moreover, research is ongoing to explore its role in preventing post-ischemic complications, which could further expand its therapeutic applications.
The chemical synthesis of Felodipine has been optimized over the years to ensure high yield and purity. Modern synthetic routes often involve multi-step organic reactions, starting from readily available precursors. Catalytic methods have been particularly effective in improving reaction efficiency and reducing byproduct formation. These advancements not only make the production process more cost-effective but also environmentally friendly by minimizing waste generation.
The regulatory landscape for Felodipine has evolved with emerging evidence supporting its safety and efficacy. Regulatory agencies such as the FDA and EMA have approved various formulations of Felodipine for clinical use based on comprehensive data from preclinical and clinical studies. Ongoing research continues to provide new insights into its mechanisms of action, which may lead to additional approvals for novel indications.
The future direction ofFelodipine research is likely to focus on personalized medicine approaches. By integrating genetic data with traditional pharmacological studies, researchers aim to identify subpopulations that may benefit most fromFelodipine therapy. This personalized approach could enhance treatment outcomes and reduce adverse effects by tailoring dosages and regimens to individual patient needs.
In conclusion, Felodipine (CAS No. 72509-76-3) remains a cornerstone in the management of hypertension due to its well-established pharmacological profile and minimal side effect profile. Recent research has not only reinforced its therapeutic benefits but also opened new avenues for its application in cardiovascular diseases and advanced drug delivery systems. As scientific understanding continues to evolve,Felodipine is poised to remain a key player in modern pharmaceutical research and clinical practice.
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